molecular formula C11H12N2O3S B3058949 3-(Morpholinosulfonyl)benzonitrile CAS No. 930703-10-9

3-(Morpholinosulfonyl)benzonitrile

Cat. No.: B3058949
CAS No.: 930703-10-9
M. Wt: 252.29 g/mol
InChI Key: ANTSALVISLMPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Morpholinosulfonyl)benzonitrile is an organic compound with the molecular formula C 11 H 12 N 2 O 3 S and a molecular weight of 252.29 g/mol . It is characterized by a benzonitrile group linked to a morpholinosulfonyl moiety. This compound is supplied as a high-purity material, with available purities of 95% and NLT 98% . For optimal long-term stability, it is recommended to store the material sealed in a dry environment at 2-8°C . The structural features of this molecule make it a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Compounds containing both sulfonamide and nitrile groups are frequently explored in drug discovery for their potential biological activities. For instance, sulfonamide-based derivatives are actively researched for applications such as antifungal agents targeting Fusarium oxysporum (FOX) and as novel antimalarial agents targeting cysteine protease enzymes in Plasmodium falciparum . The morpholine ring is a common pharmacophore that can influence a compound's solubility and binding properties. Researchers utilize this chemical as a versatile building block for the synthesis of more complex molecules for various pharmaceutical and agrochemical research programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-morpholin-4-ylsulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTSALVISLMPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428688
Record name 3-morpholin-4-ylsulfonylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930703-10-9
Record name 3-morpholin-4-ylsulfonylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS 1161921-93-2): Substituents: Methylsulfonyl and formyl groups. Key Differences: The methylsulfonyl group lacks the electron-donating morpholine ring, resulting in a more pronounced electron-withdrawing effect compared to 3-(morpholinosulfonyl)benzonitrile. This reduces solubility in polar solvents and may limit interactions with biological targets requiring hydrogen bonding . Application: Intermediate in fine chemical synthesis.
  • 3-(Dimethylamino)benzonitrile: Substituents: Dimethylamino group (electron-donating). Key Differences: The dimethylamino group enhances electron density on the benzene ring, contrasting with the electron-withdrawing sulfonyl group in 3-(morpholinosulfonyl)benzonitrile. This compound forms halogen bonds with haloforms (e.g., CHI₃), as shown in UV-Vis and NMR studies . Application: Spectroscopic studies of non-covalent interactions.

Steric and Pharmacological Considerations

  • 3-((Ferrocenylmethylamino)benzonitrile (3FMAB): Substituents: Ferrocene and amino groups. Key Differences: The bulky ferrocene moiety introduces redox activity and steric hindrance, unlike the planar morpholine ring. 3FMAB binds to the DPPH radical via chemical interactions, whereas 3-(morpholinosulfonyl)benzonitrile’s sulfonyl group may favor electrostatic interactions . Application: Antioxidant research.
  • 3-({[5-(8-Nitrodibenzo[b,d]furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile (Compound 41): Substituents: Oxadiazole and nitrodibenzofuran groups. This compound is used in kinase inhibitor research .

Functional Group Impact on Binding and Reactivity

  • 3-(4-Aminophenyl)benzonitrile: Substituents: Aminophenyl group. Key Differences: The amine group enables nucleophilic reactions, contrasting with the sulfonyl group’s electrophilic character. Application: Intermediate in organic synthesis.
  • 3-(2-Oxo-acetyl)-benzonitrile: Substituents: Oxo-acetyl group. Key Differences: The ketone moiety introduces hydrogen-bonding capacity, differing from the sulfonyl group’s resonance stabilization. Boiling point: 123–126°C at 0.3 Torr, suggesting higher volatility than 3-(morpholinosulfonyl)benzonitrile .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-(Morpholinosulfonyl)benzonitrile Morpholinosulfonyl ~238.27 (estimated) High solubility, balanced electronic effects
4-Formyl-3-(methylsulfonyl)benzonitrile Methylsulfonyl, formyl 209.22 Lower solubility; used in fine chemicals
3-(Dimethylamino)benzonitrile Dimethylamino 146.19 Halogen bonding; spectroscopic studies
3FMAB Ferrocene, amino ~331.24 (estimated) Radical scavenging; redox-active
Compound 41 () Oxadiazole, sulfanyl ~434.42 (estimated) Kinase inhibition; rigid structure

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